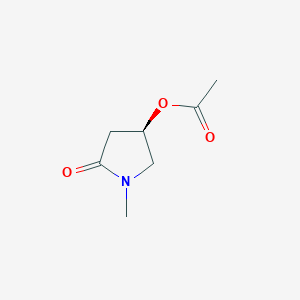
(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a pyrrolidine ring, which is a five-membered lactam (cyclic amide), and an acetate group, which is derived from acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate typically involves the esterification of ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and yield. Additionally, the purification of the product can be streamlined using distillation or crystallization techniques.
化学反応の分析
Types of Reactions
®-1-Methyl-5-oxopyrrolidin-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Hydrolysis: ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid and acetic acid.
Reduction: ®-1-Methyl-5-hydroxypyrrolidine-3-yl acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
®-1-Methyl-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
作用機序
The mechanism of action of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyrrolidine ring may also play a role in binding to the target site, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The hydrolysis product of the ester.
1-Methyl-5-hydroxypyrrolidine-3-yl acetate: The reduction product of the ester.
Uniqueness
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the pyrrolidine ring and the acetate group provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
[(3R)-1-methyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-7(10)8(2)4-6/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChIキー |
QLSGTIYOCYNQQZ-ZCFIWIBFSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1)C |
正規SMILES |
CC(=O)OC1CC(=O)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


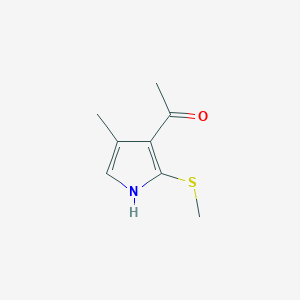

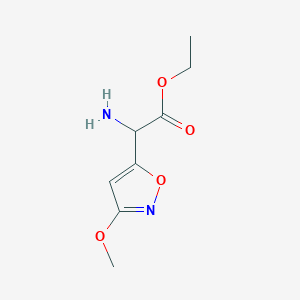
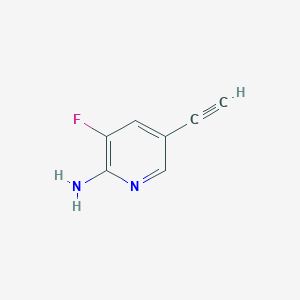
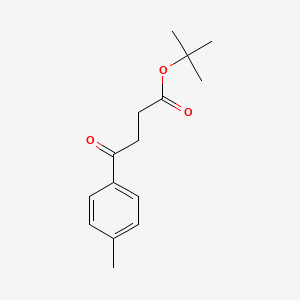
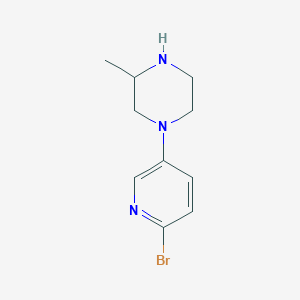
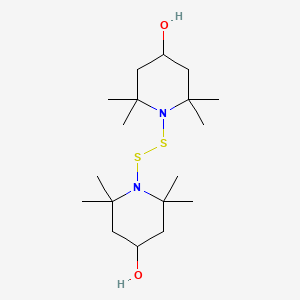
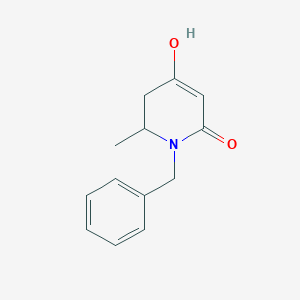
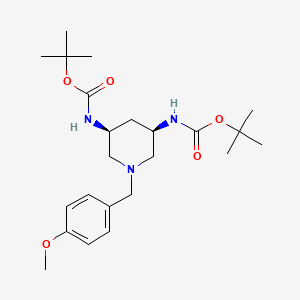
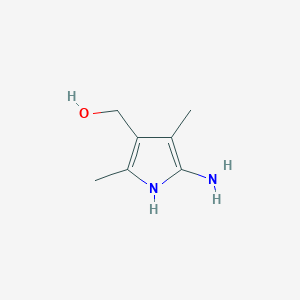

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
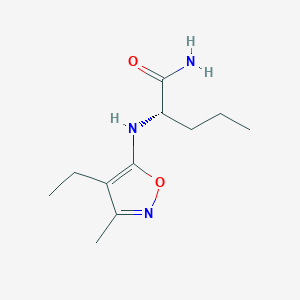
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
